

GRGDSPC TFA peptide sequence and chemical structure

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Compound of Interest

Compound Name: GRGDSPC TFA

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An In-depth Technical Guide to GRGDSPC TFA Peptide

This guide provides a comprehensive overview of the GRGDSPC peptide, presented as its trifluoroacetate (TFA) salt. It is intended for researchers, scientists, and drug development professionals, detailing the peptide's chemical structure, biological activity, and applications, supported by quantitative data and experimental protocols.

Peptide Sequence and Chemical Structure

The GRGDSPC peptide is a synthetic heptapeptide, meaning it is composed of seven amino acids. Its sequence is fundamental to its biological function, incorporating the well-known Arginine-Glycine-Aspartic acid (RGD) motif.

Sequence: Gly-Arg-Gly-Asp-Ser-Pro-Cys (GRGDSPC)[1][2]

Chemical Formula: $C_{25}H_{42}N_{10}O_{11}S[1][2][3]$

Molecular Weight: Approximately 690.72 g/mol [3][4]

The core of this peptide is the RGD sequence, which serves as a primary recognition site for numerous integrin receptors.[1][5][6] The addition of a C-terminal Cysteine (C) provides a reactive thiol (-SH) group, which is highly useful for site-specific conjugation to biomaterials,



nanoparticles, or labeling probes through chemistries like maleimide coupling or disulfide bonding.[1][7]



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Caption: Linear amino acid sequence of the GRGDSPC peptide.

The Trifluoroacetate (TFA) Salt:

Synthetic peptides are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which often employs trifluoroacetic acid (TFA) in the mobile phase.[8][9] Consequently, the final lyophilized product is a salt, where the positively charged amino groups on the peptide (e.g., the N-terminus and the side chains of Arginine) are associated with the negatively charged trifluoroacetate counterions.[9] While TFA salts enhance the solubility of many peptides, the presence of TFA can be undesirable in certain biological assays or for in vivo studies, sometimes necessitating an exchange to a different salt form, such as acetate or hydrochloride.[9][10][11]

Biological Function and Mechanism of Action

The GRGDSPC peptide functions as a ligand for integrins, a family of transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM).[6] By mimicking the binding motif found in ECM proteins like fibronectin and vitronectin, GRGDSPC can competitively inhibit or promote cell-matrix interactions, depending on its presentation (soluble vs. immobilized).[1]

When immobilized on a surface, the peptide promotes integrin engagement, leading to the formation of focal adhesions and the activation of downstream signaling pathways that regulate cell attachment, spreading, proliferation, and survival.[1]

Integrin Binding and Signaling Pathway:



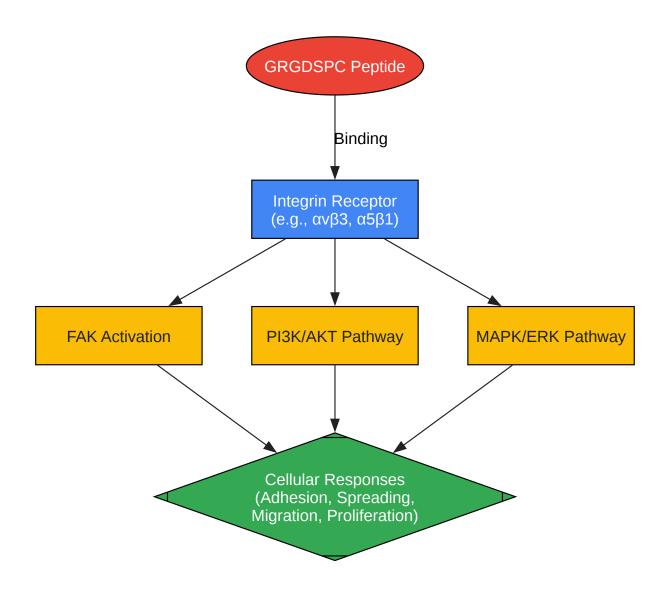




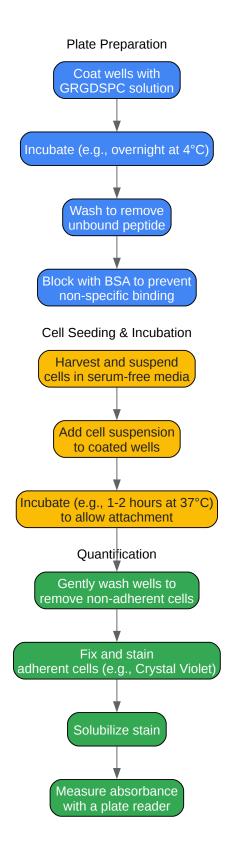
The binding of RGD-containing peptides to integrins, such as $\alpha\nu\beta3$ or $\alpha5\beta1$, triggers a conformational change in the integrin receptor. This initiates a cascade of intracellular signaling events. Key pathways include:

- Focal Adhesion Kinase (FAK) Pathway: Upon integrin clustering, FAK is recruited to the focal adhesions and autophosphorylated. This creates docking sites for other signaling proteins, influencing cell migration and survival.[12]
- PI3K/AKT Pathway: Integrin activation can also stimulate the Phosphoinositide 3-kinase
 (PI3K)/AKT pathway, which is crucial for regulating cell growth, proliferation, and survival.[13]
- MAPK/ERK Pathway: In some cell types, particularly neurons, RGD peptide binding can lead to rapid activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signalregulated kinase (ERK) pathway, linking cell adhesion to synaptic transmission and plasticity.
 [14]









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